molecular formula C19H20N2OS B5610724 N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-3-PHENYLPROPANAMIDE

N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-3-PHENYLPROPANAMIDE

Cat. No.: B5610724
M. Wt: 324.4 g/mol
InChI Key: QOCCNNORCIBCEA-UHFFFAOYSA-N
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Description

N¹-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-phenylpropanamide is a synthetic organic compound featuring a cyclohepta[b]thiophene core substituted with a cyano group at the 3-position and a phenylpropanamide moiety at the N¹ position. Its structure combines a seven-membered saturated carbocyclic ring fused with a thiophene heterocycle, which is further functionalized to enhance binding affinity and selectivity in pharmacological contexts.

Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c20-13-16-15-9-5-2-6-10-17(15)23-19(16)21-18(22)12-11-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCCNNORCIBCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-3-PHENYLPROPANAMIDE typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-3-PHENYLPROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents .

Scientific Research Applications

N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-3-PHENYLPROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Key Structural Differences

The compound’s closest structural analog in the provided evidence is 3-amino-N-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide (CAS: 428445-94-7) . A comparative analysis reveals:

  • Core Heterocycle: The target compound uses a cyclohepta[b]thiophene scaffold, whereas the analog incorporates a cyclohepta[b]thieno[3,2-e]pyridine system, introducing an additional nitrogen atom in the fused pyridine ring.
  • Substituents: The target compound has a cyano group at the 3-position of the thiophene ring, which is absent in the analog. The analog features an amino group and a 4-chlorophenylcarboxamide side chain, contrasting with the target’s phenylpropanamide side chain.

Functional Implications

  • Electron-Withdrawing vs.
  • Aromatic Side Chains : The phenylpropanamide in the target compound offers greater conformational flexibility than the rigid 4-chlorophenylcarboxamide in the analog, which could influence target selectivity .

Limitations of Available Evidence

Further research is required to assess:

  • Binding affinity for kinases (e.g., JAK2, EGFR) or other targets.
  • Metabolic stability and toxicity profiles.

Biological Activity

N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-3-PHENYLPROPANAMIDE is a complex organic compound with potential biological activity. Its unique structure features a cyano group and a tetrahydrocycloheptathiophene ring, which may contribute to its pharmacological properties. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H20N2OS
  • Molecular Weight : 312.43 g/mol

The biological activity of this compound is believed to be associated with its interaction with specific molecular targets:

  • Enzyme Inhibition : The cyano group may enhance the compound's ability to inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.
  • Cellular Uptake : Its lipophilic nature may facilitate cellular uptake, allowing it to exert effects on intracellular targets.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits various biological activities:

  • Antinociceptive Effects : Studies have shown that the compound can reduce pain responses in animal models, suggesting potential use as an analgesic agent.
  • Anti-inflammatory Properties : It has been observed to decrease inflammation markers in vitro and in vivo.
  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate that the compound may have selective cytotoxic effects on certain cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant antinociceptive activity in a mouse model of inflammatory pain.
Study 2Showed that the compound reduced levels of pro-inflammatory cytokines in cultured macrophages.
Study 3Reported selective cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM.

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